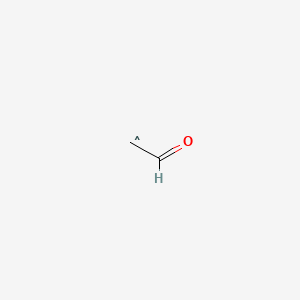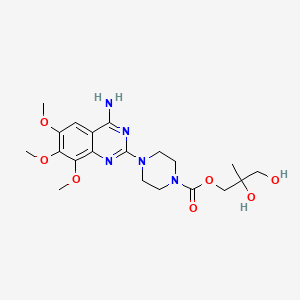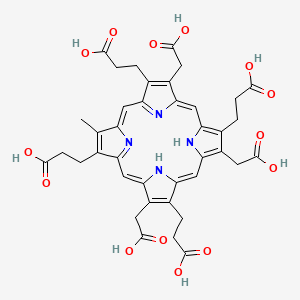
Heptacarbonyl porphyrin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacarbonyl porphyrin I is a unique and complex compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their vibrant colors and significant roles in biological systems, such as heme in hemoglobin and chlorophyll in photosynthesis . This compound, in particular, is characterized by the presence of seven carbonyl groups attached to the porphyrin core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of heptacarbonyl porphyrin I typically involves the condensation of pyrrole and aldehyde derivatives under controlled conditions. One common method is the Adler-Longo synthesis, which involves heating an equimolar mixture of pyrrole and an aldehyde in the presence of a strong acid catalyst . Another approach is the Lindsey method, which uses milder conditions with a chlorinated solvent and a Lewis acid catalyst . Recent advancements include microwave-assisted synthesis and the use of ionic liquids, which offer higher yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous-flow reactors has also been explored to enhance scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Heptacarbonyl porphyrin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl groups and the conjugated porphyrin ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often under acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and reduced porphyrin derivatives .
Wissenschaftliche Forschungsanwendungen
Heptacarbonyl porphyrin I has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of heptacarbonyl porphyrin I involves its ability to interact with molecular targets through its carbonyl groups and the porphyrin ring system. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The molecular pathways involved include the activation of apoptotic and necrotic pathways, leading to targeted cell destruction .
Vergleich Mit ähnlichen Verbindungen
Heptacarbonyl porphyrin I can be compared with other porphyrin derivatives, such as:
Tetraphenylporphyrin: Known for its use in catalysis and photodynamic therapy.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Chlorophyll: A key pigment in photosynthesis with a similar macrocyclic structure.
The uniqueness of this compound lies in its seven carbonyl groups, which impart distinct reactivity and photophysical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
65406-45-3 |
|---|---|
Molekularformel |
C39H38N4O14 |
Molekulargewicht |
786.7 g/mol |
IUPAC-Name |
3-[7,12,17-tris(2-carboxyethyl)-8,13,18-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C39H38N4O14/c1-17-18(2-6-33(44)45)26-14-30-23(11-38(54)55)20(4-8-35(48)49)28(42-30)16-32-24(12-39(56)57)21(5-9-36(50)51)29(43-32)15-31-22(10-37(52)53)19(3-7-34(46)47)27(41-31)13-25(17)40-26/h13-16,42-43H,2-12H2,1H3,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) |
InChI-Schlüssel |
NIGVICSDLYHPTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O |
Kanonische SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2'-Formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B1220819.png)
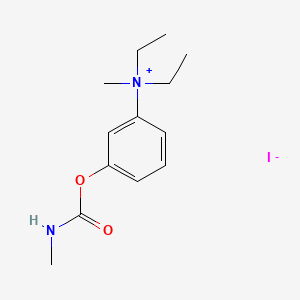

![2-[(2-Phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid](/img/structure/B1220823.png)


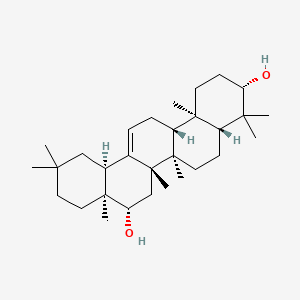

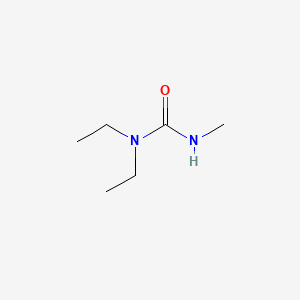
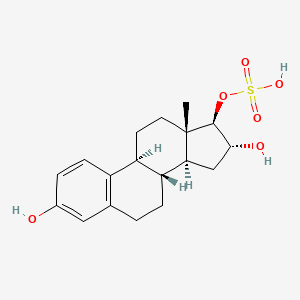
![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)
